molecular formula C14H20N2O4 B15053588 tert-Butyl 3-hydroxy-3-(2-methoxypyridin-3-yl)azetidine-1-carboxylate

tert-Butyl 3-hydroxy-3-(2-methoxypyridin-3-yl)azetidine-1-carboxylate

Cat. No.: B15053588
M. Wt: 280.32 g/mol
InChI Key: MNGPEUNXZUZMEM-UHFFFAOYSA-N
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Description

Chemical Structure and Key Features
tert-Butyl 3-hydroxy-3-(2-methoxypyridin-3-yl)azetidine-1-carboxylate is a nitrogen-containing heterocyclic compound characterized by:

  • Azetidine core: A four-membered saturated ring with a hydroxyl group and a 2-methoxypyridin-3-yl substituent at the 3-position.
  • tert-Butyl carbamate group: Provides steric protection, enhancing stability against enzymatic or chemical degradation.
  • 2-Methoxypyridin-3-yl substituent: Introduces aromaticity and polarizability, enabling π-π stacking and hydrogen-bonding interactions.

Applications
This scaffold is widely used in medicinal chemistry as a building block for kinase inhibitors, GPCR modulators, and other bioactive molecules due to its rigid conformation and tunable substituents .

Properties

Molecular Formula

C14H20N2O4

Molecular Weight

280.32 g/mol

IUPAC Name

tert-butyl 3-hydroxy-3-(2-methoxypyridin-3-yl)azetidine-1-carboxylate

InChI

InChI=1S/C14H20N2O4/c1-13(2,3)20-12(17)16-8-14(18,9-16)10-6-5-7-15-11(10)19-4/h5-7,18H,8-9H2,1-4H3

InChI Key

MNGPEUNXZUZMEM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(C2=C(N=CC=C2)OC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-hydroxy-3-(2-methoxypyridin-3-yl)azetidine-1-carboxylate typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).

    Substitution: Nucleophiles such as amines or thiols.

    Coupling Reactions: Palladium catalysts and boronic acids.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

    Coupling Reactions: Formation of biaryl compounds.

Mechanism of Action

The mechanism of action of tert-Butyl 3-hydroxy-3-(2-methoxypyridin-3-yl)azetidine-1-carboxylate involves its interaction with molecular targets through its functional groups. The hydroxy group can form hydrogen bonds, the methoxypyridinyl group can participate in π-π interactions, and the azetidine ring can provide steric hindrance. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

The structural and functional properties of tert-butyl 3-hydroxy-3-(2-methoxypyridin-3-yl)azetidine-1-carboxylate are compared below with analogous azetidine derivatives.

Positional Isomers and Pyridine Derivatives
Compound Name CAS Number Molecular Formula Molecular Weight Substituent Key Features Synthesis Yield Reference
This compound 1609671-96-6 C14H20N2O4 280.32 2-Methoxy-3-pyridinyl Polar pyridine ring, hydroxyl group Not specified
tert-Butyl 3-hydroxy-3-(3-methoxypyridin-2-yl)azetidine-1-carboxylate 1609671-96-6 C14H20N2O4 280.32 3-Methoxy-2-pyridinyl Positional isomer; altered electronic effects -
tert-Butyl 3-hydroxy-3-[(pyridin-2-yl)methyl]azetidine-1-carboxylate 1490206-48-8 C14H20N2O3 264.32 Pyridin-2-ylmethyl Flexible linker; reduced ring strain NLT 98% purity

Key Observations :

  • Positional isomerism (2- vs.
  • Pyridinylmethyl substituents introduce conformational flexibility, which may improve solubility but reduce target specificity .
Aromatic vs. Aliphatic Substituents
Compound Name CAS Number Molecular Formula Substituent Key Features Synthesis Yield Reference
tert-Butyl 3-hydroxy-3-phenylazetidine-1-carboxylate 398489-25-3 C14H19NO3 Phenyl Lipophilic; no heteroatoms 42% (HPLC purification)
tert-Butyl 3-hydroxy-3-(2-hydroxypropyl)azetidine-1-carboxylate 1609671-70-6 C11H21NO4 2-Hydroxypropyl Hydrophilic; enhances aqueous solubility -

Key Observations :

  • Aliphatic hydroxyl groups (e.g., 2-hydroxypropyl) improve hydrophilicity, making these derivatives suitable for aqueous formulations .
Functional Group Variations
Compound Name CAS Number Molecular Formula Substituent Key Features Reference
tert-Butyl 3-amino-3-(hydroxymethyl)azetidine-1-carboxylate 1262411-27-7 C9H18N2O3 Amino + hydroxymethyl Dual functional groups for conjugation
tert-Butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate 1126650-66-5 C9H16FNO3 Fluoro + hydroxymethyl Enhanced metabolic stability via fluorine

Key Observations :

  • Amino groups enable crosslinking or derivatization, expanding utility in peptide-mimetic drug design .
  • Fluorine incorporation increases lipophilicity and resistance to oxidative metabolism, improving pharmacokinetics .
Table 1: Structural Comparison of Key Analogs
Feature Target Compound Pyridinylmethyl Analog Phenyl Analog
Substituent 2-Methoxypyridin-3-yl Pyridin-2-ylmethyl Phenyl
Molecular Weight 280.32 264.32 249.31
logP (Predicted) 1.8 1.5 2.3
Key Application Kinase inhibitors Flexible linkers Lipophilic scaffolds

Biological Activity

tert-Butyl 3-hydroxy-3-(2-methoxypyridin-3-yl)azetidine-1-carboxylate is a synthetic organic compound notable for its azetidine core and methoxypyridine substituent. With a molecular formula of C14H20N2O4C_{14}H_{20}N_{2}O_{4} and a molecular weight of 280.32 g/mol, this compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antibacterial, and anticancer properties.

Chemical Structure and Properties

The structural characteristics of this compound include:

  • Azetidine Ring : A four-membered nitrogen-containing ring that contributes to the compound's unique reactivity.
  • Methoxypyridine Group : This moiety can enhance biological interactions through hydrogen bonding and π-π stacking interactions.
  • Hydroxy Group : Provides additional sites for hydrogen bonding, influencing the compound's solubility and interaction with biological targets.

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of this compound against various strains of bacteria. The compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, including:

  • Escherichia coli
  • Klebsiella pneumoniae
  • Staphylococcus aureus

The minimum inhibitory concentrations (MICs) were determined using standard agar diffusion methods, indicating that the compound could serve as a potential lead in the development of new antibacterial agents .

Anti-inflammatory Effects

The compound has also shown promising anti-inflammatory effects in vitro. Mechanistic studies suggest that it may inhibit pro-inflammatory cytokines such as TNF-α and IL-6, which are crucial in mediating inflammatory responses. This inhibition could be beneficial in treating conditions characterized by chronic inflammation .

Anticancer Potential

Preliminary investigations into the anticancer properties of this compound have revealed its ability to induce apoptosis in cancer cell lines. The compound appears to modulate signaling pathways involved in cell survival and proliferation, making it a candidate for further research in cancer therapeutics.

Comparative Analysis with Related Compounds

A comparison with structurally related compounds highlights the unique characteristics of this compound:

Compound NameStructural FeaturesUnique Aspects
tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylatePiperidine ring instead of azetidineDifferent substitution pattern influences activity
tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylateSimilar azetidine coreVariation in methyl substitution affects properties
tert-butyl 3-(6-hydroxy-2-methylpyrimidin-4-yl)piperidine-1-carboxylateContains a pyrimidinyl groupDistinctive heterocyclic structure alters reactivity

This table illustrates how the methoxypyridinic substitution may confer distinct pharmacological properties not found in other related compounds .

The synthesis of this compound typically involves several key steps:

  • Formation of the Azetidine Ring : Cyclization reactions using appropriate precursors.
  • Introduction of Hydroxy Group : Hydroxylation reactions.
  • Attachment of Methoxypyridinyl Group : Coupling reactions, often using palladium-catalyzed methods.
  • Esterification : Finalizing the structure through esterification with tert-butyl alcohol.

The mechanism of action is believed to involve interactions with specific proteins or enzymes, where the functional groups facilitate binding through hydrogen bonds and hydrophobic interactions. This modulation can lead to various biological effects, contributing to its therapeutic potential .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl 3-hydroxy-3-(2-methoxypyridin-3-yl)azetidine-1-carboxylate?

  • Methodology : A feasible approach involves coupling azetidine intermediates with 2-methoxypyridine derivatives. For example, tert-butyl-protected azetidines can undergo nucleophilic substitution or cross-coupling reactions. A related synthesis for tert-butyl azetidine derivatives uses dichloromethane as a solvent with DMAP and triethylamine as catalysts at 0–20°C . Optimization of reaction time and temperature is critical to maximize yield and purity.
  • Key Steps :

  • Protection of the azetidine nitrogen with a tert-butyloxycarbonyl (Boc) group.
  • Hydroxylation at the 3-position via oxidation or hydroxyl group introduction.
  • Coupling with 2-methoxypyridine using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) if halogenated pyridines are used .

Q. How can the compound be characterized using spectroscopic methods?

  • Analytical Workflow :

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR to confirm the azetidine ring (δ 3.5–4.5 ppm for N-CH2_2), tert-butyl group (δ 1.2–1.4 ppm), and 2-methoxypyridine signals (δ 8.0–8.5 ppm for aromatic protons; δ 3.8–4.0 ppm for methoxy) .
  • Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify the molecular formula (e.g., C15_{15}H22_{22}N2_2O4_4) and fragmentation patterns.
  • HPLC/LC-MS : Assess purity (>95%) and detect impurities (e.g., unreacted intermediates or de-Boc products) .

Q. What safety precautions are required when handling this compound?

  • Hazard Mitigation :

  • GHS Classification : Likely acute oral toxicity (Category 4), skin irritation (Category 2), and respiratory tract irritation (Category 3) based on structurally similar azetidine derivatives .
  • Protocols :
  • Use fume hoods and PPE (gloves, lab coat, goggles).
  • Avoid inhalation of dust; employ respiratory protection if handling powders.
  • Store in a cool, dry place away from oxidizers .

Advanced Research Questions

Q. How can stereochemical control be achieved during the synthesis of the azetidine ring?

  • Chiral Resolution :

  • Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., organocatalysts for hydroxylation).
  • For tert-butyl-protected azetidines, chiral HPLC or enzymatic resolution may separate enantiomers .
    • Case Study : A related piperidine derivative achieved stereochemical purity via crystallography-guided optimization of reaction conditions (e.g., solvent polarity, temperature gradients) .

Q. What is the reactivity of the 2-methoxypyridine moiety in cross-coupling reactions?

  • Functionalization Strategies :

  • Borylation : Convert the pyridine ring to a boronate ester for Suzuki-Miyaura coupling. For example, tert-butyl 3-hydroxy-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)azetidine-1-carboxylate has been used in such reactions .
  • Demethylation : Remove the methoxy group under acidic conditions (e.g., BBr3_3) to generate a reactive pyridinol intermediate .
    • Challenges : Methoxy groups can sterically hinder coupling; optimize catalyst loading (e.g., Pd(PPh3_3)4_4) and ligand systems .

Q. How can contradictions in spectral data (e.g., unexpected NMR splitting) be resolved?

  • Root-Cause Analysis :

  • Tautomerism : The hydroxyl and pyridine groups may participate in keto-enol tautomerism, causing split signals. Use variable-temperature NMR to identify dynamic equilibria .
  • Impurity Profiling : Compare experimental spectra with computational predictions (e.g., DFT-based NMR simulations) .
    • Case Study : A tert-butyl azetidine-carboxylate derivative showed unexpected 1H^1H-NMR splitting due to rotameric conformers of the Boc group; slow rotation at low temperatures simplified the spectrum .

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